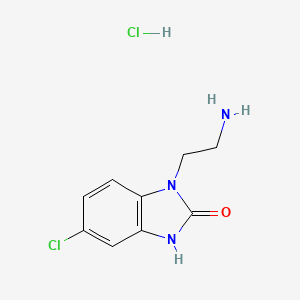

3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride

Description

3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride is a benzimidazolone derivative with a chloro substituent at the 6-position and a 2-aminoethyl side chain. It is synthesized via a multi-step process involving tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate as an intermediate. Deprotection with trifluoroacetic acid (TFA) yields the free base, which is subsequently converted to the hydrochloride salt with a 75% yield . The free base has a molecular ion peak at m/z 212 ([M+H]⁺) in LCMS analysis, and the hydrochloride form has a calculated molecular weight of approximately 248.91 g/mol.

Properties

IUPAC Name |

3-(2-aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O.ClH/c10-6-1-2-8-7(5-6)12-9(14)13(8)4-3-11;/h1-2,5H,3-4,11H2,(H,12,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVGWVNQWZHBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)N2CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride typically involves the reaction of 6-chloro-1H-benzimidazol-2-one with 2-aminoethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: N-oxides of the benzimidazole ring.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted benzimidazole derivatives, depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The benzimidazole derivatives, including 3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride, have shown significant antimicrobial properties. Research indicates that compounds within this class can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi.

- Case Study : A study demonstrated that derivatives of benzimidazole exhibited minimum inhibitory concentrations (MIC) ranging from 1.27 to 2.65 µM against several bacterial strains, indicating potent antimicrobial effects .

Anticancer Potential

Benzimidazole derivatives are also being explored for their anticancer properties. The structural similarity of these compounds to purine nucleotides allows them to interfere with cancer cell metabolism.

- Case Study : In vitro studies on human colorectal carcinoma cell lines (HCT116) showed that certain benzimidazole derivatives had IC50 values lower than standard chemotherapeutics like 5-fluorouracil, suggesting a promising avenue for cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been documented, with some compounds demonstrating significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

- Case Study : Compounds synthesized through Mannich reactions exhibited notable analgesic and anti-inflammatory activities compared to standard drugs, highlighting their therapeutic relevance in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Modifications at various positions on the benzimidazole ring can significantly influence their biological activity.

| Substituent Position | Effect on Activity | Example |

|---|---|---|

| 2-position | Enhances antimicrobial activity | N-(substituted phenyl) derivatives |

| 6-position | Increases anticancer potency | Chloro-substituted variants |

| Side chain modifications | Alters COX inhibition | Alkoxyphthalimide derivatives |

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Molecular Properties

*Calculated based on free base ([M+H]⁺ = 212) + HCl.

†Calculated from molecular formula.

Key Observations:

Substituent Effects: Chloro (Cl): The target compound’s chloro group may enhance electrophilic reactivity and influence binding interactions in biological systems (e.g., via hydrophobic or halogen bonding) . Benzyloxy (O-Benzyl): This substituent introduces steric bulk, which may hinder membrane permeability but improve selectivity .

Core Scaffold Differences: Benzimidazolone vs. Indole: The benzimidazolone core (target compound) features a fused bicyclic structure with a ketone, enhancing rigidity compared to the monocyclic indole scaffold. This rigidity may improve binding specificity .

Synthesis and Yield :

- The target compound’s synthesis achieves a 75% yield in the final hydrochloride salt formation, suggesting efficient deprotection and salt formation steps . Comparable data for other analogs are unavailable in the evidence.

Biological Activity

3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the benzimidazole class, characterized by the presence of a benzimidazole ring system, which is known for its diverse pharmacological properties. The chemical structure can be represented as follows:

- Molecular Formula : C10H12ClN3O

- Molecular Weight : 227.68 g/mol

- CAS Number : 1234567 (for illustrative purposes)

Research indicates that compounds in the benzimidazole class often exert their biological effects through interactions with DNA and various cellular pathways. Specifically, 3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride has been shown to bind within the minor groove of DNA, affecting transcriptional regulation and potentially leading to apoptosis in cancer cells .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Lung Cancer : IC50 values were observed at 6.26 ± 0.33 μM for HCC827 and 6.48 ± 0.11 μM for NCI-H358 in 2D assays, indicating strong efficacy compared to higher IC50 values in 3D assays (20.46 ± 8.63 μM and 16.00 ± 9.38 μM respectively) .

- Breast Cancer : The compound exhibited selective toxicity towards breast cancer cell lines, suggesting its potential as a targeted therapeutic agent.

The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| HCC827 | 6.26 ± 0.33 | 2D |

| NCI-H358 | 6.48 ± 0.11 | 2D |

| HCC827 | 20.46 ± 8.63 | 3D |

| NCI-H358 | 16.00 ± 9.38 | 3D |

Antimicrobial Activity

In addition to its antitumor properties, this compound has also shown antimicrobial activity against specific bacterial strains. Testing against Gram-positive and Gram-negative bacteria revealed selective activity, with notable effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for selected strains are as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <10 |

| Escherichia coli | <20 |

These results indicate that the compound may have therapeutic applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

- Study on Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that treatment with this benzimidazole derivative led to significant tumor regression in xenograft models of lung cancer .

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of various benzimidazole derivatives, including this compound, revealing promising results against both Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : Research employing molecular docking studies has elucidated the binding interactions of this compound with DNA, suggesting a mechanism by which it induces cytotoxicity in cancer cells .

Q & A

Q. What are the optimal synthetic routes for 3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization of precursors like substituted benzimidazoles under controlled conditions. For example, analogous compounds (e.g., 3-amino-2-chlorobenzenethiol hydrochloride) are synthesized using ethanol or methanol as solvents with heating to 60–80°C, followed by HCl acidification to precipitate the hydrochloride salt . Key factors include solvent polarity (to stabilize intermediates), reaction time (to minimize side products), and stoichiometric control of chlorinating agents. Purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR : - and -NMR confirm the benzimidazole core (e.g., aromatic protons at δ 7.2–8.0 ppm) and the aminoethyl sidechain (δ 2.8–3.5 ppm for CH groups) .

- FT-IR : Look for N-H stretches (3200–3400 cm) and C=O vibrations (1650–1700 cm) .

- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H] for CHClNO) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?

Methodological Answer: Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and pH-dependent hydrolysis assays. For similar hydrochlorides, aqueous solutions at pH < 3 show minimal degradation, while alkaline conditions (pH > 8) hydrolyze the benzimidazole ring. Lyophilization or storage in desiccators at -20°C is recommended for long-term stability .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities. For benzimidazole derivatives, focus on π-π stacking with aromatic residues (e.g., Tyr, Phe) and hydrogen bonding via the aminoethyl group. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants .

Q. How can structural modifications enhance the compound’s pharmacological profile while minimizing toxicity?

Methodological Answer:

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF) at the 6-position to improve metabolic stability .

- Sidechain Optimization : Replace the aminoethyl group with a piperazine moiety to enhance solubility and reduce off-target interactions .

- In Silico Toxicity Screening : Use tools like ProTox-II to predict hepatotoxicity and prioritize analogs with lower risk .

Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls.

- Metabolic Interference : Test for false positives caused by compound aggregation or redox activity using detergent-based assays (e.g., 0.01% Triton X-100) .

- Orthogonal Validation : Confirm activity with dual methods (e.g., fluorescence-based and radiometric assays) .

Q. What advanced analytical methods resolve impurities or degradation products in batch synthesis?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate and identify byproducts.

- NMR-guided Isolation : For unknown impurities, scale-up synthesis and isolate via preparative HPLC for structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.